Methyl Ester vs. Free Acid: Computed XLogP and TPSA Comparison for Permeability Estimation
The methyl ester exhibits a computed XLogP of −0.5 versus −0.8 for the free carboxylic acid, representing a 0.3 log unit increase in lipophilicity [1][2]. TPSA is reduced from 70 Ų (free acid) to 59 Ų (methyl ester), a decrease of 11 Ų (15.7%). The ester also eliminates the single hydrogen bond donor present on the acid (HBD = 0 vs. 1) [1][2]. Under Veber's criteria, a TPSA ≤ 140 Ų and reduced HBD count correlate with improved passive membrane permeability [3]. The combination of higher XLogP, lower TPSA, and zero HBD positions the methyl ester as the more permeation-favorable form for applications requiring intracellular target access [3].
| Evidence Dimension | Computed XLogP / TPSA / HBD count |
|---|---|
| Target Compound Data | XLogP = −0.5; TPSA = 59 Ų; HBD = 0 |
| Comparator Or Baseline | 4-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid (free acid): XLogP = −0.8; TPSA = 70 Ų; HBD = 1 |
| Quantified Difference | ΔXLogP = +0.3; ΔTPSA = −11 Ų (−15.7%); ΔHBD = −1 |
| Conditions | PubChem computed properties (XLogP3 3.0, Cactvs 3.4); no experimental determination |
Why This Matters
The 0.3 log unit lipophilicity gain and 15.7% TPSA reduction predictably shift the ester toward higher passive permeability, directly informing selection when cell penetration is a critical design parameter.
- [1] PubChem. Methyl 4-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate. CID 74890489. Accessed 2026-05-02. View Source
- [2] PubChem. 4-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid. CID 117891921. Accessed 2026-05-02. View Source
- [3] Veber DF, Johnson SR, Cheng HY, Smith BR, Ward KW, Kopple KD. Molecular properties that influence the oral bioavailability of drug candidates. J Med Chem. 2002;45(12):2615–2623. View Source
